
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2,4,5-trimethoxybenzene typically involves the bromination of 2,4,5-trimethoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include ethyl derivatives.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trimethoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a benzene ring.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group instead of methoxy groups.
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene: The unique combination of bromoethyl and methoxy groups distinguishes it from other benzene derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring. The presence of both electron-donating methoxy groups and an electron-withdrawing bromoethyl group imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15BrO3 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5H2,1-3H3 |
Clé InChI |
AVOWIOCNJIVKDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCBr)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



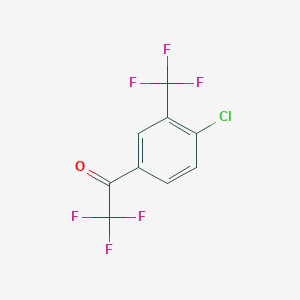
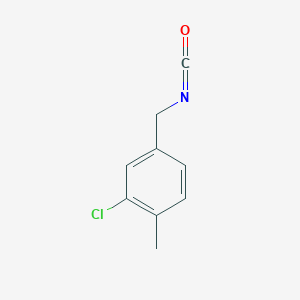


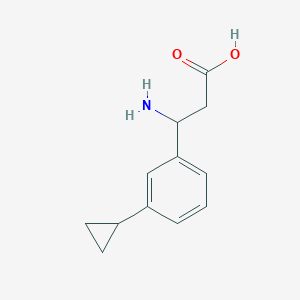
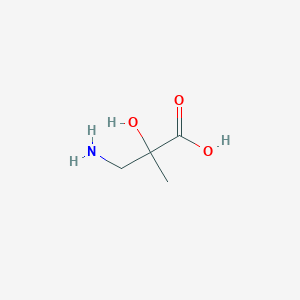
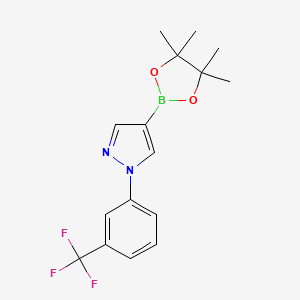



![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)


